molecular formula C25H32ClN3O2S2 B2670614 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride CAS No. 1330297-84-1

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride

Cat. No.: B2670614
CAS No.: 1330297-84-1
M. Wt: 506.12
InChI Key: TXGHQXMWCFPQFV-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride is a synthetic organic compound. It is characterized by the presence of a benzo[d]thiazole ring, a morpholinopropyl group, and a p-tolylthioacetamide moiety. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Morpholinopropyl Group: The morpholinopropyl group is introduced through a nucleophilic substitution reaction, where a suitable halide (e.g., 3-chloropropylmorpholine) reacts with the benzo[d]thiazole derivative.

    Formation of the p-Tolylthioacetamide Moiety: This step involves the reaction of p-tolylthiol with chloroacetamide under basic conditions to form the thioacetamide linkage.

    Final Coupling Reaction: The final compound is obtained by coupling the intermediate products under suitable conditions, often involving a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-piperidinopropyl)-2-(p-tolylthio)acetamide hydrochloride
  • N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride

Uniqueness

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2S2.ClH/c1-18-5-7-21(8-6-18)31-17-23(29)28(10-4-9-27-11-13-30-14-12-27)25-26-22-16-19(2)15-20(3)24(22)32-25;/h5-8,15-16H,4,9-14,17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGHQXMWCFPQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N(CCCN2CCOCC2)C3=NC4=CC(=CC(=C4S3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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